molecular formula C19H24N2O2S B12894424 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 583025-23-4

4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B12894424
CAS No.: 583025-23-4
M. Wt: 344.5 g/mol
InChI Key: CDLTZBNPLAYVJT-UHFFFAOYSA-N
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Description

4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a tetrahydroisoquinoline moiety, which is a common structural motif in many natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is unique due to its specific structural features, including the butyl group and the sulfonamide linkage. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

583025-23-4

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

InChI

InChI=1S/C19H24N2O2S/c1-2-3-4-15-5-9-19(10-6-15)24(22,23)21-18-8-7-16-11-12-20-14-17(16)13-18/h5-10,13,20-21H,2-4,11-12,14H2,1H3

InChI Key

CDLTZBNPLAYVJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3)C=C2

Origin of Product

United States

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